molecular formula C18H20BrN3O2 B2484590 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1396861-78-1

2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B2484590
CAS No.: 1396861-78-1
M. Wt: 390.281
InChI Key: PCRICFSZCYOVIA-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a cyclohexyl group linked to a 1,2,4-oxadiazole ring

Scientific Research Applications

2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the desired position. This is followed by the formation of the cyclohexyl group and the subsequent attachment of the 1,2,4-oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The presence of the cyclohexyl and oxadiazole rings allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N,N-dimethylbenzamide
  • 2-bromo-N-phenylbenzamide

Uniqueness

What sets 2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide apart is the presence of the cyclohexyl group linked to the oxadiazole ring

Properties

IUPAC Name

2-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-14-7-3-2-6-13(14)16(23)21-18(10-4-1-5-11-18)17-20-15(22-24-17)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRICFSZCYOVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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